Crotanecine

描述

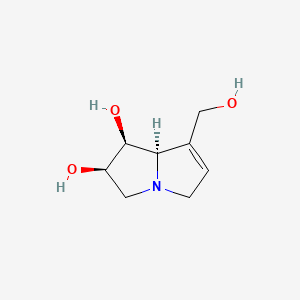

Structure

3D Structure

属性

IUPAC Name |

(1S,2R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizine-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-4-5-1-2-9-3-6(11)8(12)7(5)9/h1,6-8,10-12H,2-4H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWCRDCGNVMCGJ-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2N1CC(C2O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C([C@H]2N1C[C@H]([C@H]2O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965226 | |

| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-50-4 | |

| Record name | (1S,2R,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizine-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotanecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways of Crotanecine and Pyrrolizidine Alkaloids

Elucidation of Key Intermediates in Necine Base Biosynthesis

The biosynthesis of the necine base, the foundational pyrrolizidine (B1209537) core of alkaloids like crotanecine, begins with precursors from primary metabolism. pnas.org Tracer studies using 14C- and 13C-labelled compounds have been instrumental in identifying the key intermediates.

The pathway originates with the amino acids L-arginine and L-ornithine, which are decarboxylated to form the diamine putrescine. encyclopedia.pubrsc.org Feeding experiments in various PA-producing plants, including Crotalaria, Senecio, and Cynoglossum species, have confirmed that putrescine and the related polyamines spermidine and spermine are efficient precursors for the necine base. electronicsandbooks.comresearchgate.netnih.gov

The first committed and pathway-specific step in PA biosynthesis is the formation of the rare polyamine homospermidine. pnas.orgnih.govpnas.org This key intermediate is formed from two C4 units derived from putrescine and spermidine. cdnsciencepub.com Labeling studies demonstrated that two molecules of putrescine are incorporated into each molecule of the necine base, such as retronecine (B1221780). electronicsandbooks.comrsc.org These experiments also suggested the formation of a symmetrical C4-N-C4 intermediate, which was later confirmed to be homospermidine. nih.govelectronicsandbooks.comrsc.org Further investigations using double-labeled putrescine confirmed that homospermidine is incorporated intact into the necine base. nih.gov

Following the formation of homospermidine, a series of oxidation and cyclization reactions occur. wikipedia.org Oxidative deamination of homospermidine leads to the formation of an amino aldehyde, which can then undergo spontaneous intramolecular condensation to form a cyclic iminium ion. rsc.orgnih.gov This intermediate is crucial for the formation of the bicyclic pyrrolizidine scaffold. rsc.org Subsequent reduction and cyclization steps yield the first necine bases, such as trachelanthamidine and isoretronecanol. researchgate.netencyclopedia.pub These saturated bases can be further modified through hydroxylation and dehydration to produce unsaturated necine bases like retronecine and heliotridine (B129409), which are precursors to a wider array of PAs, including the structural class to which this compound belongs. encyclopedia.pub

| Precursor/Intermediate | Role in Necine Base Biosynthesis |

| L-Ornithine / L-Arginine | Primary amino acid precursors, decarboxylated to form putrescine. encyclopedia.pub |

| Putrescine | A diamine that serves as a direct building block for the necine base. electronicsandbooks.comresearchgate.net |

| Spermidine | A polyamine that provides an aminobutyl group for the formation of homospermidine. nih.govcdnsciencepub.com |

| Homospermidine | The first pathway-specific intermediate, formed from putrescine and spermidine. nih.govpnas.orgnih.gov |

| Iminium Ion | A reactive cyclic intermediate formed after the oxidation of homospermidine. rsc.orgrsc.org |

| Trachelanthamidine / Isoretronecanol | Early saturated necine bases formed after cyclization. researchgate.netencyclopedia.pub |

| Retronecine | A common unsaturated necine base, derived from earlier intermediates via hydroxylation/dehydration. encyclopedia.pub |

Enzymatic Transformations and Catalytic Mechanisms in this compound Formation

While many intermediates in PA biosynthesis have been identified through feeding experiments, only a few of the enzymes catalyzing these transformations have been fully characterized. nih.govresearchgate.net The enzymatic control is critical for the stereochemical specificity observed in natural PAs. nih.gov

The most well-characterized enzyme is Homospermidine Synthase (HSS) , which catalyzes the first committed step of the pathway. nih.govnih.gov HSS is an NAD+-dependent enzyme that transfers an aminobutyl group from spermidine to a putrescine molecule, yielding homospermidine and 1,3-diaminopropane. pnas.orgcdnsciencepub.com Plant HSS has been shown to be highly specific for its substrates, putrescine and spermidine. cdnsciencepub.com This enzyme occupies a key regulatory position, controlling the total flow of metabolites into the PA pathway. pnas.org

Following the synthesis of homospermidine, oxidation is a key step. This is believed to be catalyzed by Copper Amine Oxidases (CuAOs) or FAD-dependent polyamine oxidases. nih.govrsc.orgnih.gov These enzymes catalyze the oxidative deamination of primary amines to form aldehydes. nih.gov The oxidation of homospermidine initiates the cyclization cascade that forms the pyrrolizidine ring system. wikipedia.org A recently characterized CuAO, homospermidine oxidase (HSO), has been shown to catalyze two rounds of oxidation on homospermidine to form the bicyclic pyrrolizidine scaffold. nih.gov

The subsequent cyclization to form the pyrrolizidine ring via a Mannich-type reaction may occur spontaneously under acidic conditions, but the high stereoselectivity of PAs found in plants, including those with cis-stereochemistry like this compound, strongly suggests enzymatic control. nih.govrsc.org The final steps leading to the specific structure of this compound involve hydroxylation and methylation steps to introduce the characteristic all-cis stereochemistry at positions 1, 2, and 8. smolecule.com The enzymes responsible for these final hydroxylations and the subsequent esterification of the necine base with necic acids remain largely uncharacterized. nih.gov

| Enzyme | Abbreviation | Function | Catalytic Mechanism |

| Homospermidine Synthase | HSS | Catalyzes the formation of homospermidine from putrescine and spermidine. nih.govnih.gov | NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine. pnas.orgcdnsciencepub.com |

| Copper Amine Oxidase | CuAO | Oxidizes homospermidine to an amino aldehyde, initiating cyclization. wikipedia.orgnih.gov | Uses copper and topaquinone as cofactors to oxidize primary amines to aldehydes. nih.gov |

| Homospermidine Oxidase | HSO | A specific CuAO that catalyzes the two-step oxidation of homospermidine to the pyrrolizidine scaffold. nih.gov | Catalyzes two rounds of oxidation on the triamine homospermidine. nih.gov |

Genetic and Molecular Regulation of this compound Biosynthesis in Producer Organisms

The genetic basis of PA biosynthesis provides insight into its evolution and regulation. A key finding is that the gene for homospermidine synthase (HSS), the entry-point enzyme for the pathway, evolved through gene duplication from deoxyhypusine (B1670255) synthase (DHS). pnas.orgpnas.org DHS is a highly conserved enzyme in eukaryotes involved in the post-translational activation of translation initiation factor 5A (eIF5A), an essential process in primary metabolism. pnas.orgpnas.orgnih.gov

Phylogenetic analyses suggest that this recruitment of a primary metabolism gene for a role in secondary metabolism has occurred independently at least five times across different plant families that produce PAs. nih.govnih.gov This convergent evolution highlights the adaptive advantage of the PA defense system. nih.gov After the duplication event, the HSS gene copies diverged in both function and regulation from their DHS ancestor. nih.gov

The regulation of PA biosynthesis is complex and can be specific to the plant organ, tissue, and even cell type. nih.gov For instance, in Senecio species, HSS expression and PA biosynthesis occur exclusively in the roots, after which the alkaloids are transported to the shoots. nih.govnih.gov In other plants, such as Heliotropium indicum, HSS expression is unique with respect to the plant organ and tissue. nih.gov This tissue-specific expression indicates that the regulatory elements controlling the HSS gene were likely recruited individually in different plant lineages after the gene duplication event. nih.gov While the overarching genetic event (gene duplication) is understood, the specific transcription factors and molecular switches that control the expression of HSS and other downstream genes in the pathway are still areas of active research. frontiersin.orgyoutube.com

Comparative Biosynthetic Analyses Across Pyrrolizidine Alkaloid Chemotypes

Pyrrolizidine alkaloids exhibit enormous structural diversity, and they are often classified into chemotypes based on their structure and taxonomic occurrence. nih.govphytolab.com Common types include the senecionine-type (macrocyclic diesters), lycopsamine-type (open-chain mono- or diesters), and monocrotaline-type (11-membered macrocyclic diesters). nih.govphytolab.com

Despite this diversity, the initial steps of the biosynthetic pathway are highly conserved. The formation of the necine base via the homospermidine pathway is a common feature across different PA-producing plant families. nih.govresearchgate.net The divergence that leads to different chemotypes occurs in the later stages of the pathway. researchgate.net

These variations arise from:

Different Necine Base Modifications: The foundational necine base can undergo different patterns of hydroxylation and saturation. For example, the biosynthesis of 1,2-saturated PAs like rosmarinine proceeds from the precursor isoretronecanol, whereas most 1,2-unsaturated PAs like senecionine are derived from trachelanthamidine. researchgate.net

Diverse Necic Acids: The necic acids that esterify the necine base are derived from different amino acids and biosynthetic pathways, leading to a wide range of structures. phytolab.comgla.ac.uk

Varied Esterification Patterns: The necine base can be esterified with one or two necic acids (mono- or diesters) or with a single dicarboxylic necic acid to form a macrocyclic ring. phytolab.commdpi.com

For example, senecionine-type PAs, common in the Asteraceae family, are typically 12-membered macrocyclic diesters. phytolab.com In contrast, monocrotaline-type PAs, found predominantly in the Fabaceae family (e.g., Crotalaria), are 11-membered macrocyclic diesters. nih.govphytolab.com The lycopsamine-type, characteristic of the Boraginaceae family, consists of open-chain diesters. phytolab.com This demonstrates that while the core machinery for the necine base is shared, the evolutionary diversification of the downstream enzymes for modification and esterification has led to the wide array of PA chemotypes seen in nature. nih.gov

| PA Chemotype | Characteristic Structure | Common Necine Base | Primary Plant Families |

| Senecionine-type | 12-membered macrocyclic diester. phytolab.com | Retronecine | Asteraceae (Senecioneae), Fabaceae (Crotalaria) phytolab.com |

| Lycopsamine-type | Open-chain mono- or diester. phytolab.com | Retronecine or Heliotridine | Boraginaceae, Asteraceae (Eupatorieae) phytolab.com |

| Monocrotaline-type | 11-membered macrocyclic diester. nih.gov | Retronecine | Fabaceae (Crotalaria) nih.govphytolab.com |

| Platynecine-type | Saturated necine base esterified with dicarboxylic acids. nih.govphytolab.com | Platynecine | Asteraceae, Boraginaceae nih.gov |

Chemical Synthesis and Derivatization Strategies for Crotanecine

Total Synthesis Approaches to (+)-Crotanecine

The total synthesis of (+)-Crotanecine has been achieved through various sophisticated methodologies, often focusing on establishing its complex stereochemistry. acs.orgsemanticscholar.org

Stereoselective synthesis, also known as asymmetric synthesis, is a chemical process that favors the formation of a specific stereoisomer (enantiomer or diastereomer) when new chiral centers are formed. wikipedia.org Enantiospecific synthesis, a subset of stereoselective synthesis, implies that the chirality of the starting material dictates the chirality of the product without loss of stereochemical information.

One notable asymmetric synthesis of (+)-Crotanecine involves a Lewis acid-promoted, tandem inter[4+2]/intra[3+2] cycloaddition reaction. This key step occurs between a (fumaroyloxy)nitroalkene and a chiral β-silylvinyl ether. acs.org Another enantiospecific total synthesis of (−)-crotanecine has also been reported. semanticscholar.orggoogle.com

Cycloaddition reactions are fundamental in organic synthesis for creating cyclic compounds, involving the concerted formation of new sigma bonds between unsaturated molecules. fiveable.me Radical cyclizations are also powerful tools in organic synthesis, allowing for the construction of complex structures. scielo.org.mxnih.gov

In the synthesis of (+)-Crotanecine, a crucial step involves a tandem [4+2]/[3+2] cycloaddition of nitroalkenes. acs.orgillinois.edu This approach highlights the versatility of tandem cycloadditions for incorporating additional functionalities into the molecule. acs.org The Lewis acid-promoted [4+2] cycloaddition between a 2-acyloxy nitroalkene and a chiral vinyl ether can afford a nitronate, which then undergoes a [3+2] cycloaddition. researchgate.net

The table below summarizes the reported yields for specific synthetic approaches to Crotanecine:

| Synthesis Approach | Number of Steps | Overall Yield (%) | Citation |

| Lewis acid-promoted, tandem inter[4+2]/intra[3+2] cycloaddition (Denmark et al.) | 10 | 10.2 | acs.org |

Synthetic Routes to this compound Analogues and Pyrrolizidine (B1209537) Alkaloid Derivatives

The synthesis of this compound analogues and other pyrrolizidine alkaloid derivatives is important for understanding their structure-activity relationships and exploring their biological activities. psu.edu Pyrrolizidine alkaloids often occur as macrocyclic dilactones, where a pyrrolizidine diol (necine), such as retronecine (B1221780), is combined with a diacid to form rings of varying sizes (e.g., 11-, 12-, or 13-membered). psu.edupsu.edu

Monocyclic analogues of necines, known as synthanecines, have been prepared. For instance, synthanecine A is a monocyclic analogue of retronecine. psu.edursc.org Diester derivatives of synthanecine A have shown biological effects similar to those of toxic pyrrolizidine alkaloids. psu.edursc.org

Synthetic efforts have also focused on preparing macrocyclic pyrrolizidine alkaloids and their analogues to study their biological activity. psu.edu Methods include the treatment of chloromethyl-didehydro-hydroxypyrrolizidine with aromatic and unsaturated anhydrides to yield macrocyclic diesters of retronecine. psu.edu Nonstabilized imidate ylides via the desilylation method also provide a route to pyrrolizidine alkaloids like retronecine and indicine. acs.org

Chemical Modifications and Functionalization of the this compound Skeleton

Chemical modifications of the this compound skeleton can alter its properties and biological activity.

Oxidation reactions are common for modifying nitrogen-containing compounds. Heteroaromatic N-oxides, for example, are readily obtained via the oxidation of heterocycles. mdpi.com The formation of N-oxides from tertiary amines is a straightforward process. nih.gov

For instance, nitrones, which are important intermediates in organic synthesis, can be obtained through oxidation reactions, including the oxidation of N,N-disubstituted hydroxylamines, secondary amines, N-alkyl-α-amino acids, imines, and isoxazolidines. sci-hub.senii.ac.jp Catalytic oxidation can be performed using oxidants like hydrogen peroxide in the presence of methyltrioxorhenium (MTO) catalyst, achieving high yields. sci-hub.senih.gov Procedures using m-chloro-peroxy-benzoic acid (m-CPBA) are also common for N-oxide formation under mild conditions. mdpi.comthieme-connect.de

Molecular Target Identification and Interaction Studies of Crotanecine

Computational Approaches for Predicting Molecular Interactions

In silico tools can screen vast libraries of compounds against potential protein targets to identify likely interactions. preprints.org These predictions are based on the physicochemical properties of the molecule and the structural information of the target protein. dntb.gov.ua

Machine Learning and Structural Similarity Profiling

Machine learning (ML) algorithms are powerful tools for predicting drug-target interactions (DTIs). frontiersin.orgnih.gov These models are trained on large datasets of known interacting and non-interacting drug-target pairs. mdpi.com By analyzing the chemical structures of molecules and the properties of proteins, ML models can learn patterns to predict the probability that a new compound, such as Crotanecine, will interact with a specific protein target. nih.govfrontiersin.org

One common approach is structural similarity profiling. This method operates on the principle that structurally similar molecules often have similar biological activities. researchgate.net Algorithms compare the 2D or 3D structure of a query compound against databases of molecules with known targets. If the compound is structurally similar to known inhibitors of a particular kinase, for example, the model will predict that it may also inhibit that kinase. mdpi.com

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. preprints.org The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and evaluating its fit using a scoring function. mdpi.com This score, often expressed as a binding energy (in kcal/mol), estimates the strength of the interaction. A more negative score typically signifies a stronger and more stable binding. researchgate.netnih.gov

Following docking, binding free energy calculations, such as the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) method, can be used to refine these predictions. nih.govnih.govbiorxiv.org These calculations provide a more accurate estimation of the binding affinity by considering factors like solvation effects. biorxiv.org

| Computational Technique | Purpose | Key Output |

| Machine Learning | Predicts potential biological targets for a compound. nih.gov | A ranked list of probable protein targets. |

| Structural Similarity | Identifies known drugs with similar structures to infer target activity. | Similarity scores and links to known targets. |

| Molecular Docking | Predicts the binding pose and orientation of a ligand in a receptor's active site. preprints.org | Docking score (binding energy), ligand conformation. researchgate.net |

| MM-GBSA | Calculates a more refined binding free energy of the protein-ligand complex. nih.gov | ΔGbind (binding free energy). biorxiv.org |

Identification of Binding to Specific Biomolecules

While broad computational screens can suggest potential targets, further focused studies are needed to confirm and characterize these interactions.

Ligand-Receptor Interaction Analysis (e.g., Muscarinic Acetylcholine Receptor M1)

The Muscarinic Acetylcholine Receptor M1 (M1AChR) is a G protein-coupled receptor crucial for signaling in the nervous system and is a target for treating neurological disorders. wikipedia.orgresearchgate.netnih.gov It is predominantly found in the central nervous system and exocrine glands. wikipedia.org The structure of the M1 receptor, including its complexes with G-proteins, has been determined, providing a template for computational studies. nih.govnih.gov

In silico analysis would involve docking this compound into the known binding site of the M1AChR. mdpi.com Researchers would then analyze the resulting poses to determine if the molecule can form stable and favorable interactions within the receptor's binding pocket.

Characterization of Binding Pockets and Interacting Residues

A binding pocket is a cavity on the surface of a protein where a ligand can bind. nih.gov The specific amino acid residues lining this pocket determine its size, shape, and chemical environment (e.g., hydrophobic or polar). researchgate.net

Computational tools can identify and analyze these pockets. nih.govyoutube.com After docking a ligand like this compound, the specific interactions between the ligand and the pocket's residues are examined. These interactions can include:

Hydrogen bonds: Strong, directional interactions.

Hydrophobic interactions: Interactions between non-polar regions.

Van der Waals forces: Weaker, non-specific attractions. mdpi.com

Ionic bonds: Interactions between charged groups.

Identifying which residues form key interactions is essential for understanding the binding mechanism. researchgate.net For example, analysis of the M1 receptor bound to the antagonist atropine (B194438) revealed key interactions with residues such as ASN382, SER109, and TYR404. researchgate.net

Influence of Structure on Molecular Recognition

The concept of the structure-activity relationship (SAR) posits that a molecule's biological activity is directly related to its chemical structure. nih.govmdpi.com Even minor changes to a molecule's functional groups can significantly alter its binding affinity and selectivity for a target. mdpi.com

Advanced Analytical Methodologies for Crotanecine Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of organic compounds like crotanecine. numberanalytics.comnumberanalytics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information, which, when combined, allow for a comprehensive structural characterization. numberanalytics.comslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. numberanalytics.comresearchgate.net For this compound, complete assignments of both ¹H and ¹³C NMR spectra have been critical in confirming its structure, characterized by an all-cis relationship of its stereocenters. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The total assignment of the ¹³C NMR spectra of various necines, including this compound, has been accomplished. researchgate.net

The following table summarizes the reported NMR spectral data for this compound.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 5.75 | 132.8 |

| 2 | 4.25 | 77.2 |

| 3 | 3.45, 2.75 | 55.4 |

| 5 | 3.25, 2.55 | 54.1 |

| 6 | 4.15 | 70.9 |

| 7 | 4.05 | 76.5 |

| 8 | 4.35 | 78.3 |

| 9 | 4.10 | 62.7 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple research sources. researchgate.netresearchgate.netacs.org

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. solubilityofthings.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the molecular formula of a compound.

In the analysis of this compound and its derivatives, MS is used to confirm the molecular weight and to study fragmentation patterns, which provide structural clues. acs.orguct.ac.za For instance, the mass spectrum of this compound shows characteristic fragments. In studies of related pyrrolizidine (B1209537) alkaloids, fragment ions at m/z 172 and 138 are representative of the this compound skeleton fragmentation. researchgate.net Other related compounds show fragment ions at m/z 174 and 156, also linked to the this compound pattern. researchgate.net

The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the detection specificity and sensitivity of MS. ogu.edu.tr This technique is particularly powerful for identifying and quantifying this compound-related alkaloids in complex mixtures, such as plant extracts. researchgate.netresearchgate.net The LC-MS system is often connected to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source for robust analysis. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. solubilityofthings.com The IR spectrum of this compound provides evidence for the presence of key functional groups, such as hydroxyl (-OH) and amine (-N-) groups, which is consistent with its amino triol structure. acs.orguct.ac.za This technique is often used in conjunction with NMR and MS to confirm the identity of a synthesized or isolated compound by comparing its spectrum to that of a known standard. acs.orgescholarship.org

Chromatographic Separation and Quantification Methods

Chromatography is a fundamental technique for the separation, identification, and quantification of components within a mixture. mdpi.comijpsjournal.com The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. ijpsjournal.com For this compound and related alkaloids, both liquid and gas chromatography are extensively used.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. ogu.edu.tr It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). ogu.edu.tr

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that employs smaller stationary phase particles (<2 µm) and significantly higher pressures. phenomenex.com This results in several advantages over conventional HPLC, including:

Faster Analysis: Run times are significantly reduced. phenomenex.comnih.gov

Higher Resolution: Provides better separation of complex mixtures. phenomenex.comresearchgate.net

Increased Sensitivity: Narrower peaks lead to improved signal-to-noise ratios. phenomenex.com

Both HPLC and UHPLC are widely applied in pharmaceutical analysis for purity testing and impurity profiling. phenomenex.compharmtech.com In the context of natural products, these methods are used to separate and quantify alkaloids in complex plant extracts. nih.gov For example, an HPLC-SPE-NMR hyphenated technique has been optimized for the analysis of components in a Croton plant extract. nih.gov

| Feature | HPLC | UHPLC |

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | Up to 6000 psi | Up to 15,000 psi |

| Resolution | Standard | High to Very High |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposing. wikipedia.org A sample is vaporized and transported by an inert carrier gas (mobile phase) through a column containing a stationary phase. thermofisher.com Separation occurs based on the compound's boiling point and polarity. thermofisher.com

While this compound itself may require derivatization to increase its volatility for GC analysis, the technique is highly effective for analyzing various organic compounds. ncl.ac.uk The coupling of GC with Mass Spectrometry (GC-MS) is a particularly potent combination, providing both separation and definitive identification of the eluted components. ogu.edu.trthermofisher.com This makes it a standard method for the qualitative and quantitative analysis of complex mixtures in various fields, including pharmaceuticals and environmental analysis. organomation.comqa-group.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the separation and qualitative analysis of non-volatile mixtures, including the pyrrolizidine alkaloid this compound. wikipedia.orgkhanacademy.org This method is valued for its simplicity, speed, and cost-effectiveness, making it a practical tool for monitoring reaction progress, identifying compounds within a mixture, and assessing purity. wikipedia.org

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a glass or aluminum plate, and a mobile phase, which is a solvent or a mixture of solvents. wikipedia.orgsigmaaldrich.com When a sample containing this compound is applied to the plate and the plate is placed in a chamber with the mobile phase, the solvent moves up the plate via capillary action. khanacademy.org The separation of this compound from other components in the sample occurs based on the differential partitioning of the compounds between the stationary and mobile phases. khanacademy.org

In the analysis of this compound and related pyrrolizidine alkaloids, TLC is often performed on silica plates. uct.ac.za The choice of the mobile phase is critical for achieving effective separation. For instance, in the analysis of pyrrolizidine alkaloids, various solvent systems can be employed to optimize the separation of different alkaloids based on their polarity.

TLC analysis has been instrumental in monitoring the synthesis of this compound. For example, during chemical synthesis, TLC can be used to track the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. escholarship.org It has also been used in the analysis of plant extracts to identify the presence of this compound and other pyrrolizidine alkaloids. scholaris.ca Furthermore, TLC is used in the detection of sulfur-conjugated pyrrolic metabolites derived from this compound-based alkaloids in biological samples. biocrick.comnih.gov The pattern of these metabolites on a TLC plate can help distinguish them from those derived from other types of pyrrolizidine alkaloids like those based on retronecine (B1221780) or heliotridine (B129409). nih.gov

For visualization, since many alkaloids, including this compound, are colorless, various methods can be used. A common technique is viewing the developed TLC plate under UV light, especially if the plate contains a fluorescent indicator. wikipedia.org Alternatively, staining reagents can be employed to react with the separated compounds and produce colored spots.

The following interactive table summarizes typical parameters used in the TLC analysis of this compound and related compounds:

Table 1: Typical Parameters for TLC Analysis of this compound

| Parameter | Description | Typical Value/System |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 |

| Mobile Phase | The solvent system used to elute the compounds. | Varies depending on the specific separation needed. Common systems for alkaloids include mixtures of chloroform (B151607), methanol (B129727), and ammonia. |

| Detection Method | The technique used to visualize the separated spots. | UV light (254 nm or 365 nm), or specific staining reagents for alkaloids (e.g., Dragendorff's reagent). |

| Application | The purpose of the TLC analysis. | Monitoring reaction progress, purity assessment, identification in plant extracts, and analysis of metabolites. |

Method Validation and Quality Assurance in this compound Analysis

The validation of an analytical method for this compound quantification typically involves the assessment of several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). labmanager.comeuropa.eu These parameters ensure the performance characteristics of the method are well-defined and controlled.

Key Validation Parameters:

Specificity: This ensures that the analytical method can unequivocally assess this compound in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components. europa.eu For chromatographic methods, this is often demonstrated by the separation of the this compound peak from other peaks.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of this compound in the sample within a given range. researchgate.net A linear relationship is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Range: The range of an analytical method is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the recovered analyte is calculated. labmanager.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com The LOQ is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

Robustness: This parameter assesses the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. labmanager.com Examples of variations include changes in mobile phase composition, pH, or temperature.

A comprehensive quality assurance program for this compound analysis involves implementing standard operating procedures (SOPs), regular calibration and maintenance of analytical instruments, use of certified reference materials, and participation in proficiency testing schemes where available. standardmethods.orgeurachem.org This ensures that the entire analytical process, from sample receipt to data reporting, is controlled and documented, leading to high-quality, defensible results.

The following interactive table summarizes the key aspects of method validation and quality assurance in the context of this compound analysis:

Table 2: Method Validation and Quality Assurance Parameters for this compound Analysis

| Parameter | Objective | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the method is selective for this compound. | No interference from placebo, impurities, or degradation products at the retention time of this compound. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.99. |

| Accuracy | To determine the closeness of the measured value to the true value. | Recovery typically within 98-102%. |

| Precision | To assess the degree of scatter in the results. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <2%). |

| LOD | To determine the lowest detectable concentration. | Signal-to-noise ratio of approximately 3:1. |

| LOQ | To determine the lowest quantifiable concentration. | Signal-to-noise ratio of approximately 10:1. |

| Robustness | To evaluate the method's resilience to small changes in parameters. | No significant impact on analytical results from minor variations. |

Ecological and Evolutionary Roles of Crotanecine and Pyrrolizidine Alkaloids

Crotanecine as a Plant Defense Mechanism Against Herbivores and Pathogens

Plants produce pyrrolizidine (B1209537) alkaloids, which are derived from necine bases like this compound, primarily as a chemical defense against herbivores. wikipedia.orgnih.gov These compounds are generally toxic and act as feeding deterrents to a wide range of generalist herbivores, including both insects and vertebrates like livestock. numberanalytics.comuvic.ca The toxicity of most PAs is realized after ingestion, when they are metabolized into reactive pyrroles that can damage vital cellular molecules like DNA, leading to significant harm. numberanalytics.com Many PAs also have a bitter taste, which can cause immediate feeding avoidance in herbivores. mdpi.com

Plants typically store PAs in the less toxic N-oxide form, which is water-soluble and can be transported and accumulated in specific tissues, often the flowers and outer leaf layers, where herbivore attacks are most likely. uvic.caplos.org When a herbivore ingests these plant tissues, the N-oxides are reduced to their toxic tertiary amine form in the gut. uvic.ca

Beyond their role in deterring larger herbivores, PAs also exhibit properties that protect against pathogens. numberanalytics.commdpi.com The antimicrobial activity of these alkaloids helps defend the plant against various disease-causing microorganisms. mdpi.comnih.gov In some cases, PA production can be induced or increased in response to an attack, forming part of a broader defense strategy that may also involve the reinforcement of cell walls or the production of other defensive chemicals. numberanalytics.comnih.gov This dual effectiveness against both herbivores and pathogens underscores the importance of PAs as broad-spectrum defense compounds for the plants that produce them. nih.gov

Chemical Ecology of this compound in Plant-Insect Interactions

The defensive nature of pyrrolizidine alkaloids has led to a complex co-evolutionary dynamic with insects. uni-freiburg.de While PAs are effective deterrents for most insects, a number of specialist species have evolved mechanisms to not only tolerate these toxic compounds but to actively seek them out and use them for their own benefit. nih.govknaw.nl This phenomenon, known as pharmacophagy, is central to the chemical ecology of many PA-producing plants and their associated insect fauna. uni-freiburg.de

Specialist herbivores, particularly those in the moth subfamily Arctiinae (tiger moths) and butterfly subfamilies Danainae (monarchs and queens) and Ithomiinae (glasswings), have developed sophisticated adaptations to handle dietary PAs. annualreviews.orgresearchgate.net These insects can consume PA-containing plants as larvae or, in some cases, the adults actively imbibe PAs from withered plants or nectar. knaw.nlannualreviews.org

Upon ingestion, these specialist insects have evolved a unique detoxification and storage system. annualreviews.org Inside the insect's gut, the plant's PA N-oxides are reduced to the more lipophilic (fat-soluble) tertiary alkaloids. annualreviews.org This form is readily absorbed into the hemolymph (insect blood). annualreviews.org To avoid self-poisoning, the insects possess highly specific enzymes, flavin-dependent monooxygenases (FMOs), that efficiently re-oxidize the toxic tertiary PAs back into the non-toxic N-oxide form for safe storage in their tissues. plos.orgknaw.nl This mechanism allows them to accumulate high concentrations of PAs, often exceeding the levels found in their host plants, which then serve as a potent chemical defense against their own predators, such as spiders and birds. knaw.nl

Table 1: Examples of Specialist Herbivores and Pyrrolizidine Alkaloid Sequestration

| Specialist Herbivore Group | Common Name | Typical Host Plant Genus | Documented Activities |

| Arctiinae | Cinnabar Moth (Tyria jacobaeae) | Senecio | Larvae sequester PAs for defense; adults retain them. knaw.nlresearchgate.net |

| Bella Moth (Utetheisa ornatrix) | Crotalaria | Larvae sequester PAs; used for defense and as pheromone precursors. wikipedia.org | |

| Danainae | Queen Butterfly (Danaus gilippus) | Parsonsia | Adults pharmacophagously acquire PAs for defense and pheromones. annualreviews.orgrsc.org |

| Common Tiger Butterfly (Danaus genutia) | Various PA sources | Adults acquire PAs for pheromone synthesis. | |

| Ithomiinae | Glasswing Butterflies | Various PA sources | Adults pharmacophagously acquire PAs for defense and pheromone precursors. unicamp.br |

Beyond using sequestered PAs for defense, many specialist male insects metabolize them to create volatile chemical signals, or pheromones, essential for courtship. unicamp.brnih.gov The necine base portion of the PA molecule, the structural class to which this compound belongs, serves as the direct precursor for these pheromones. rsc.org

In a series of biochemical steps, the sequestered necine base (such as retronecine (B1221780), a close relative of this compound) is converted into dihydropyrrolizine compounds. rsc.org The most common of these insect-derived pheromones include danaidone, danaidal, and hydroxydanaidal. uni-freiburg.deunicamp.br These compounds are stored in and released from specialized scent-dispersing structures on the male, such as the hairpencils of danaine butterflies or the coremata of arctiid moths. nih.govnih.gov During courtship, the male displays these structures, releasing the pheromone which acts as an aphrodisiac and provides the female with an honest signal of the male's fitness, as his ability to acquire PAs demonstrates his foraging success. rsc.org In some species, these PA-derived compounds are transferred from the male to the female during mating as a "nuptial gift," which she then uses to make her eggs unpalatable to predators. nih.gov

Table 2: Pheromones Derived from Pyrrolizidine Alkaloids by Insects

| Precursor | Derived Pheromone | Chemical Class | Insect Group Example |

| Necine Base (e.g., Retronecine) | Danaidone | Dihydropyrrolizine | Danainae (e.g., Danaus gilippus) nih.gov |

| Necine Base (e.g., Retronecine) | Hydroxydanaidal | Dihydropyrrolizine | Arctiinae, Danainae, Ithomiinae rsc.orgunicamp.br |

| Necine Base (e.g., Retronecine) | Danaidal | Dihydropyrrolizine | Danainae uni-freiburg.de |

Evolutionary Implications of this compound Production in Plant Lineages

The production of pyrrolizidine alkaloids is not traced back to a single common ancestor. Instead, this complex chemical defense system has evolved independently on multiple occasions in unrelated plant families—a clear example of convergent evolution. nih.govnih.gov Phylogenetic studies reveal that the ability to synthesize PAs has appeared separately at least four to eight times across the angiosperms, including distinct origins within the Asteraceae family (in the Senecioneae and Eupatorieae tribes) and separate origins in families like Boraginaceae, Fabaceae, and Orchidaceae. nih.govmdpi.com

This polyphyletic origin is evident from the evolutionary history of homospermidine synthase (HSS), the first key enzyme in the PA biosynthetic pathway. nih.gov HSS itself was recruited from an enzyme of primary metabolism, deoxyhypusine (B1670255) synthase (DHS), which is essential for cell growth in all eukaryotes. nih.gov This recruitment event, involving gene duplication followed by the evolution of a new function (neofunctionalization), occurred independently in each PA-producing plant lineage. nih.govmdpi.com The fact that different plant lineages independently evolved the same class of defensive compounds highlights the strong selective pressure exerted by herbivores and pathogens, making the PA system a powerful model for studying the evolution of plant secondary metabolism. nih.gov

Future Research Directions and Emerging Paradigms in Crotanecine Studies

Advancements in Asymmetric and Biomimetic Synthesis of Crotanecine

The synthesis of this compound, a pyrrolizidine (B1209537) alkaloid, continues to be an area of active research, with a focus on developing more efficient and stereoselective methods. Recent advancements have centered on asymmetric and biomimetic approaches, aiming to construct the chiral core of this compound with high precision. nih.govfrontiersin.orgchiralpedia.com

One notable strategy involves the use of tandem reactions. For instance, a Lewis acid-promoted tandem inter[4 + 2]/intra[3 + 2] cycloaddition has been successfully employed for the asymmetric synthesis of (+)-crotanecine. capes.gov.brsmolecule.com This approach allows for the rapid construction of the complex pyrrolizidine skeleton from relatively simple starting materials. nih.gov The Baylis-Hillman reaction has also been utilized for the enantiospecific synthesis of this compound, highlighting the versatility of modern organic reactions in accessing this natural product. smolecule.com

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, offers a powerful paradigm for the construction of complex natural products like this compound. nih.govresearchgate.netengineering.org.cn This approach often leads to more efficient and environmentally friendly synthetic routes. researchgate.netnih.gov By studying the biosynthetic pathways of related alkaloids, chemists can design laboratory syntheses that are inspired by these natural processes. researchgate.netengineering.org.cn The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are increasingly being integrated into these synthetic endeavors. nih.govyale.edu The ultimate goal is to develop scalable and sustainable methods for producing this compound and its analogs, which can then be used for further biological studies. mathnet.ru

Future research in this area will likely focus on the development of novel catalysts and reagents that can further improve the efficiency and selectivity of these synthetic routes. nih.govfrontiersin.org The integration of flow chemistry, which allows for precise control over reaction conditions, may also play a significant role in the future of this compound synthesis. frontiersin.org

High-Throughput Screening and Computational Modeling for Molecular Probing

High-throughput screening (HTS) and computational modeling are becoming indispensable tools in the study of this compound and other pyrrolizidine alkaloids. HTS allows for the rapid screening of large libraries of compounds to identify those that interact with specific biological targets. researchgate.netdoaj.org This is particularly relevant for understanding the molecular mechanisms underlying the biological activity of this compound.

Computational modeling, on the other hand, provides a powerful means to study these interactions at the molecular level. mdpi.comdiva-portal.orgfmhr.org Techniques such as molecular docking and molecular dynamics simulations can be used to predict how this compound binds to its target proteins and to identify the key residues involved in this interaction. researchgate.netfrontiersin.org This information can then be used to design new analogs of this compound with improved activity or selectivity. fmhr.org

For example, computational studies can help to elucidate the structure-activity relationships of this compound and its derivatives. By systematically modifying the structure of this compound in silico and evaluating the effect of these modifications on its binding affinity for a particular target, researchers can gain valuable insights into the key structural features required for biological activity. diva-portal.org This can guide the synthesis of new compounds with enhanced properties.

Furthermore, computational models can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its analogs. This is crucial for the early-stage evaluation of potential drug candidates and can help to reduce the number of animal experiments required. mdpi.com

The integration of HTS and computational modeling provides a powerful platform for the discovery and development of new therapeutic agents based on the this compound scaffold. Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as the application of these methods to a wider range of biological targets. fmhr.org

Exploring Uncharted Biosynthetic Pathways and Enzymes

While the general outline of pyrrolizidine alkaloid biosynthesis is known, many of the specific enzymes and pathways involved in the formation of compounds like this compound remain uncharted. plos.org Understanding these pathways is crucial for several reasons. First, it can provide insights into the evolution of these complex natural products. nih.gov Second, it can enable the production of this compound and its analogs through metabolic engineering. manchester.ac.uknumberanalytics.com

The biosynthesis of this compound is believed to start from common precursors, such as amino acids and polyketides, which are assembled and modified by a series of enzymes. d-nb.info Identifying and characterizing these enzymes is a major challenge, but recent advances in genomics, proteomics, and metabolomics are making this task more feasible. manchester.ac.uk

One approach is to use genome mining to identify gene clusters that are likely to be involved in the biosynthesis of pyrrolizidine alkaloids. manchester.ac.uk These gene clusters can then be expressed in a heterologous host, such as Escherichia coli or yeast, to see if they produce this compound or related compounds. nih.govnih.gov This approach has been successfully used to elucidate the biosynthetic pathways of other natural products. nih.govmanchester.ac.uk

Another approach is to use a combination of isotopic labeling and mass spectrometry to trace the flow of precursors through the biosynthetic pathway. manchester.ac.uk This can provide valuable information about the order of reactions and the intermediates involved.

Once the enzymes involved in this compound biosynthesis have been identified, they can be studied in vitro to determine their substrate specificity and catalytic mechanism. nih.gov This information can then be used to engineer the pathway to produce novel analogs of this compound with improved properties. For example, by mutating the genes that encode for specific enzymes, it may be possible to alter the structure of the final product in a predictable way. nih.gov

Future research in this area will likely focus on the discovery and characterization of new enzymes and pathways involved in pyrrolizidine alkaloid biosynthesis. plos.org This will not only expand our understanding of the chemical diversity of these fascinating natural products but also open up new avenues for their production and modification. manchester.ac.uknumberanalytics.com

Development of Novel Analytical Platforms for this compound Profiling

The accurate and sensitive detection of this compound and other pyrrolizidine alkaloids is essential for a variety of applications, including food safety, environmental monitoring, and biomedical research. mdpi.comuva.es In recent years, there has been a significant effort to develop novel analytical platforms for the profiling of these compounds. researchgate.netmdpi.com

One of the most powerful techniques for the analysis of pyrrolizidine alkaloids is liquid chromatography-mass spectrometry (LC-MS). mdpi.commdpi.com This technique combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for the detection of trace amounts of this compound in complex matrices. mdpi.commdpi.com

Recent advances in LC-MS technology, such as the development of ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), have further improved the performance of this technique. mdpi.comresearchgate.net UHPLC allows for faster and more efficient separations, while HRMS provides more accurate mass measurements, which can aid in the identification of unknown compounds. uva.esresearchgate.net

In addition to LC-MS, other analytical techniques are also being explored for the profiling of this compound. These include capillary electrophoresis, enzyme-linked immunosorbent assays (ELISAs), and direct analysis in real time (DART) mass spectrometry. mdpi.com Each of these techniques has its own advantages and disadvantages, and the choice of method will depend on the specific application.

A key challenge in the analysis of this compound is the presence of isomers, which are compounds with the same molecular formula but different structures. mdpi.commdpi.com These isomers can be difficult to separate and identify using conventional analytical methods. To address this challenge, researchers are developing new strategies, such as the use of chiral chromatography and ion mobility spectrometry, which can separate and identify isomers based on their different shapes and sizes. nih.gov

Future research in this area will likely focus on the development of even more sensitive and selective analytical platforms for the profiling of this compound and other pyrrolizidine alkaloids. nih.gov This will include the development of new sample preparation techniques, the use of novel stationary phases for chromatography, and the application of advanced data analysis methods. acs.orgcore.ac.uk

Interdisciplinary Research Integrating Chemical Biology, Ecology, and Synthetic Chemistry

The study of this compound and other pyrrolizidine alkaloids is inherently interdisciplinary, requiring expertise from a wide range of fields, including chemical biology, ecology, and synthetic chemistry. umu.seeie.grircbc.ac.cnkcl.ac.uk By integrating these different disciplines, researchers can gain a more comprehensive understanding of the role of these compounds in nature and their potential applications in medicine and agriculture. scimagojr.comcabidigitallibrary.org

Chemical biology plays a crucial role in elucidating the molecular mechanisms underlying the biological activity of this compound. eie.gr By using chemical probes and other tools, researchers can identify the cellular targets of this compound and study how it affects various biological processes. ircbc.ac.cn This information is essential for understanding the therapeutic potential of this compound.

Ecology provides the context for understanding the role of this compound in the natural world. scimagojr.com Pyrrolizidine alkaloids are produced by plants as a defense against herbivores, and they can have a significant impact on the structure and function of ecosystems. nih.gov By studying the ecological interactions of plants that produce this compound, researchers can gain insights into the evolution of these compounds and their role in plant-animal coevolution.

Synthetic chemistry provides the tools to create this compound and its analogs in the laboratory. chiralpedia.com This is essential for a variety of reasons. First, it allows researchers to obtain sufficient quantities of these compounds for biological testing. Second, it allows them to create new analogs with improved properties, such as increased potency or reduced toxicity. chiralpedia.com

The integration of these three disciplines can lead to a virtuous cycle of discovery. For example, ecological studies can identify new plants that produce interesting pyrrolizidine alkaloids. Synthetic chemists can then create these compounds in the laboratory, and chemical biologists can study their biological activity. This can lead to the discovery of new drug leads and other valuable products.

Future research in this area will likely focus on strengthening the links between these different disciplines. This will require the development of new collaborative research programs and the training of a new generation of scientists with expertise in multiple fields. umu.sekcl.ac.uk

常见问题

Q. What are the critical physicochemical properties of Crotanecine that must be characterized to evaluate its biological activity?

Methodological Answer: Researchers should prioritize the following properties:

- Solubility and stability in aqueous/organic solvents (to assess bioavailability).

- Stereochemical configuration (via NMR, X-ray crystallography) to confirm structural integrity.

- pKa and logP values (using potentiometric titration or HPLC) to predict membrane permeability.

- Thermal stability (via DSC/TGA) for synthesis optimization. Experimental validation must align with standards in synthetic chemistry journals, ensuring reproducibility through detailed protocols (e.g., full spectral data for novel derivatives) .

Table 1: Key Analytical Methods for this compound Characterization

| Property | Method | Reference Standard |

|---|---|---|

| Purity | HPLC-UV/LC-MS | ≥95% by area normalization |

| Stereochemistry | Chiral NMR/X-ray diffraction | Match calculated spectra |

| Solubility | Shake-flask method | USP guidelines |

Q. How can researchers design a reproducible synthesis protocol for this compound derivatives?

Methodological Answer:

- Step 1 : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify critical variables.

- Step 2 : Validate intermediates via LC-MS and IR spectroscopy at each synthetic step.

- Step 3 : Include control experiments (e.g., negative controls for side reactions) and cross-validate results with independent replicates.

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report yields, spectral data, and failure cases .

Advanced Research Questions

Q. What systematic approaches are recommended to resolve contradictions in reported mechanisms of action for this compound?

Q. How should researchers design multi-center studies to evaluate this compound’s pharmacokinetics (PK) in heterogeneous preclinical models?

Methodological Answer:

- Standardization : Develop a centralized protocol for sample collection (e.g., plasma sampling intervals) and analytical methods (e.g., LC-MS/MS) .

- Statistical Power : Calculate sample size using pilot data (G*Power software) to account for inter-model variability (e.g., rodent vs. primate metabolism) .

- Data Integration : Use mixed-effects models to adjust for site-specific covariates (e.g., diet, housing conditions) .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC50/LC50 values .

- Benchmark Dose (BMD) Modeling : Preferred over NOAEL/LOAEL for continuous data (e.g., organ weight changes) .

- Multiple Testing Correction : Apply Benjamini-Hochberg procedure to reduce false positives in omics-level toxicity data .

Methodological Considerations for Literature Reviews

Q. How can researchers identify knowledge gaps in this compound’s bioactivity using systematic reviews?

Methodological Answer:

- Search Strategy : Use Boolean operators (e.g., "this compound AND (antimicrobial OR anticancer)") across MEDLINE, EMBASE, and Cochrane Library .

- Gap Analysis : Map reported targets (e.g., kinase inhibition) against understudied pathways (e.g., immunomodulation) using tools like VOSviewer .

- Validation : Prioritize studies with mechanistic depth (e.g., siRNA knockdown validation) over correlative findings .

Handling Ethical and Reporting Standards

Q. What ethical frameworks apply to in vivo studies investigating this compound’s neurotoxicity?

Methodological Answer:

- Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting humane endpoints and analgesia protocols .

- Regulatory Compliance : Obtain approvals from institutional IACUC/Ethics Committees, specifying species-specific justification (e.g., zebrafish vs. mammals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。